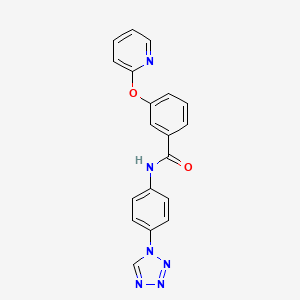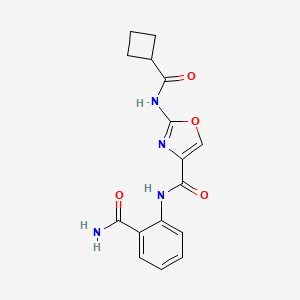
N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including condensation, amidation, and cyclization processes. For instance, the synthesis of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives involves designing and synthesizing a series of compounds to evaluate their inhibitory activities against Staphylococcus aureus Sortase A . Another compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized by condensation of specific precursors followed by cyclization with hydrazine hydrate . These methods could potentially be adapted for the synthesis of N-(2-carbamoylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide.
Molecular Structure Analysis
The molecular structures of the compounds in the provided papers are characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide was determined, revealing the orientation of the cyclopropyl and benzene rings and the interactions that stabilize the crystal structure . Similarly, the molecular docking studies of the benzoxazole derivatives provided insights into the interaction between the compounds and the Sortase A enzyme .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The Dimroth reaction and amidation are used to synthesize the triazole-carboxamide compound with potential anticancer activity . The chemical reactions leading to the formation of these compounds are carefully designed to introduce specific functional groups that are essential for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The dihedral angles between rings and the types of intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, play a significant role in the stability and solubility of the compounds . These properties are important for the biological activity and pharmacokinetics of the compounds.
科学的研究の応用
Chemical Synthesis and Biological Activities
Synthetic Routes and Chemical Stability : N-Heterocyclic compounds, including oxazoles, are pivotal in organic chemistry due to their diverse applications ranging from drug discovery to material science. These compounds exhibit significant stability under various chemical conditions and participate effectively in biological systems through hydrogen bonding and dipole-dipole interactions. The synthesis of 1,4-disubstituted 1,2,3-triazoles, for example, represents a critical area of study for developing new chemical entities with enhanced biological activities. The "click chemistry" approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, exemplifies a method for creating complex molecules from simple substrates, highlighting the importance of such synthetic pathways in the development of oxazole derivatives (Kaushik et al., 2019).
特性
IUPAC Name |
N-(2-carbamoylphenyl)-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c17-13(21)10-6-1-2-7-11(10)18-15(23)12-8-24-16(19-12)20-14(22)9-4-3-5-9/h1-2,6-9H,3-5H2,(H2,17,21)(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZDKLKVJYINKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

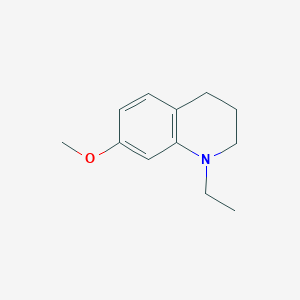
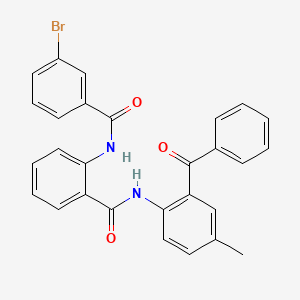
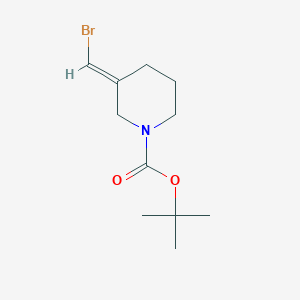

![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)
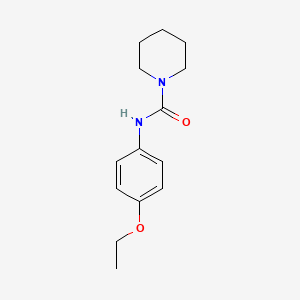
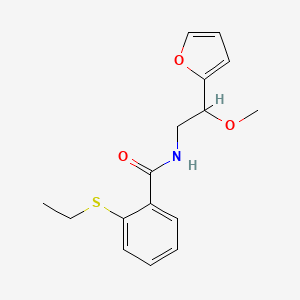
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)
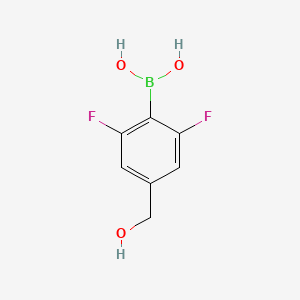
![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)

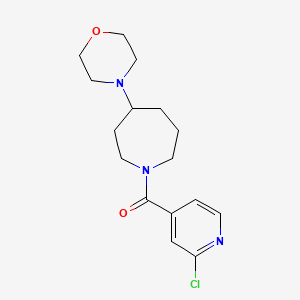
![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)
